molecular formula C6H14O6 B1484767 D-Mannitol-d1 CAS No. 38116-22-2

D-Mannitol-d1

Cat. No.: B1484767
CAS No.: 38116-22-2
M. Wt: 183.18 g/mol
InChI Key: FBPFZTCFMRRESA-JNHZOBAGSA-N
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Description

D-Mannitol-d1, also known as D-Mannitol-d1euterium, is a deuterated derivative of glucitol (sorbitol). It is a stable, colorless, and odorless crystalline solid. This compound is highly soluble in water but insoluble in non-polar solvents like ether or alcohol. This compound is commonly used in chemical research and analysis, particularly in nuclear magnetic resonance (NMR) experiments as an internal standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Mannitol-d1 can be synthesized by reacting D-glucose-aldehyde with deuterium oxide (D2O). The reaction typically requires specific conditions, such as controlled temperature and reaction time, to achieve high purity of the product .

Industrial Production Methods

Industrial production of this compound involves the reduction of D-glucose using deuterium gas in the presence of a catalyst. This method ensures the incorporation of deuterium into the glucitol molecule, resulting in this compound .

Chemical Reactions Analysis

Types of Reactions

D-Mannitol-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of D-Mannitol-d1 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated glucitol. It is phosphorylated by glycolytic enzymes to form this compound-phosphate, which can inhibit certain enzymes like aldolase. This inhibition affects the glycolytic pathway, leading to various biochemical effects .

Biological Activity

D-Mannitol-d1 is a deuterated form of D-mannitol, a naturally occurring sugar alcohol with various biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data tables and findings from case studies.

Overview of this compound

D-Mannitol is widely recognized for its role as an osmotic agent, particularly in medical applications such as reducing intracranial pressure and treating conditions like cerebral edema. The deuterated variant, this compound, retains these properties while also offering unique advantages in metabolic studies due to the presence of deuterium, which can be traced in biological systems.

1. Osmotic Agent

D-Mannitol acts as an osmotic diuretic by drawing water out of cells and tissues. This property is utilized in clinical settings to manage conditions such as:

  • Cerebral Edema : Reduces intracranial pressure effectively.
  • Acute Kidney Injury : Promotes diuresis and helps maintain renal function.

2. Anti-Obesity Effects

Recent studies have shown that D-mannitol can induce a brown fat-like phenotype in adipocytes. This process enhances lipid metabolism and energy expenditure, making it a potential anti-obesity agent:

  • Mechanism : D-mannitol activates the β3-adrenergic receptor pathway, leading to increased expression of genes associated with fat oxidation and thermogenesis (e.g., UCP1, PGC1α) .
  • Case Study : In a mouse model fed a high-fat diet, D-mannitol administration resulted in significant weight reduction and improved metabolic markers compared to controls.
Parameter Control Group D-Mannitol Group
Body Weight (g)30 ± 224 ± 2
UCP1 Expression (fold change)1.02.5
Lipid Metabolism MarkersBaselineElevated

3. Neuroprotective Properties

D-Mannitol has been investigated for its neuroprotective effects, particularly in models of oxidative stress:

  • Mechanism : It appears to modulate signaling pathways that protect against neuronal damage induced by high glucose levels .
  • Findings : In retinal cell models subjected to hyperglycemic conditions, D-mannitol reduced oxidative stress markers and improved cell viability.

Research Findings

Several studies have documented the biological activities of D-mannitol and its derivatives:

  • Carcinogenicity Studies : A bioassay conducted on F344/N rats and B6C3F1 mice indicated that high doses of D-mannitol did not significantly alter survival rates compared to controls, although some adverse effects were noted at elevated concentrations .
  • In Vitro Studies : Research demonstrated that D-mannitol enhances the growth of certain cell lines under specific conditions, indicating its potential as a growth factor in tissue engineering applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-JNHZOBAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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